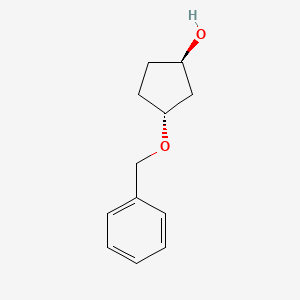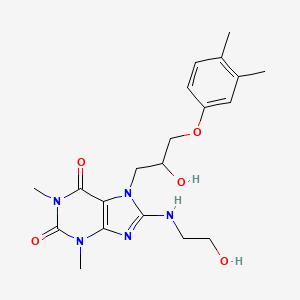
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It features a purine core substituted with various functional groups that may influence its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, similar compounds with modifications on the purine ring system have been investigated.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from the purine core and introducing various substituents through nucleophilic substitution, amidation, or alkylation reactions. The exact synthesis route for the compound is not detailed in the provided papers, but similar compounds are often synthesized in a stepwise manner, ensuring the correct placement of each functional group.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the planarity of the purine system and the spatial arrangement of the substituents. In the second paper, the purine system is described as planar, with the fused rings inclined at a very slight angle . The substituents' conformations are also detailed, which can affect the overall shape and reactivity of the molecule. The molecular geometry can be determined using computational methods such as HF and DFT, as mentioned in the first paper .
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached. They may participate in hydrogen bonding due to the presence of amino and hydroxyl groups, as seen in the second paper . The reactivity can also be influenced by the electronic properties of the molecule, such as the HOMO and LUMO energies, which can be investigated using TD-DFT methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives include their vibrational frequencies, which can be studied using FT-IR and FT-Raman spectroscopy . The electronic spectral properties can be examined through UV-Vis absorption spectroscopy, providing insights into the electronic transitions within the molecule . The stability and bond strength can be assessed using natural bond orbital (NBO) analysis . Additionally, the compound's reactivity can be explored through properties like electrostatic potential (ESP) and Fukui function, and its behavior under different temperatures can be understood by examining its thermodynamic properties .
Scientific Research Applications
Aminophylline and Salbutamol in COPD
Aminophylline and salbutamol are bronchodilators commonly used in treating Chronic Obstructive Pulmonary Diseases (COPD) and asthma. Aminophylline acts by increasing cyclic adenosine monophosphate (cAMP) through phosphodiesterase (PDE) inhibition, leading to bronchodilation, cardiac stimulation, and vasodilation. Similarly, salbutamol, through beta-2 receptor stimulation, increases cAMP formation in bronchial muscle cells, resulting in bronchodilation along with vasodilation and uterine relaxation. These compounds demonstrate significant clinical applications in managing respiratory conditions, albeit with a caution on monitoring for potential drug interactions and adverse effects (S. Meena, 2019).
Purine Derivatives in Urinary Stones
Studies on urinary calculi have revealed the presence of various purine derivatives as admixtures in uric acid stones. These include both endogenous purine breakdown products and exogenous methyl derivatives of uric acid and xanthine. This highlights the complex nature of urinary stone composition and suggests that dietary and drug metabolites, including methylxanthines, contribute to urolithiasis pathogenesis. Understanding these components aids in developing targeted treatment strategies for urinary stone disease (K. Safranow & Z. Machoy, 2005).
Neuroprotective Effects of Caffeine and Purine Analogs
Research on caffeine, a well-known purine analog, and its effects in a model of Parkinson's disease (PD) has shed light on the neuroprotective potential of purine receptors' modulation. Caffeine's attenuation of dopaminergic deficits in PD models through A2A adenosine receptor blockade underscores the therapeutic promise of purine receptor antagonists in neurodegenerative diseases. This finding not only supports the epidemiological association between caffeine consumption and a reduced risk of developing PD but also opens avenues for exploring A2A antagonists as novel treatments for PD (J. Chen et al., 2001).
properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-12-5-6-15(9-13(12)2)30-11-14(27)10-25-16-17(22-19(25)21-7-8-26)23(3)20(29)24(4)18(16)28/h5-6,9,14,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUQDVSLAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

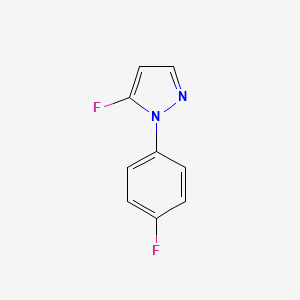


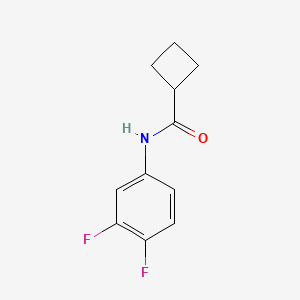
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)
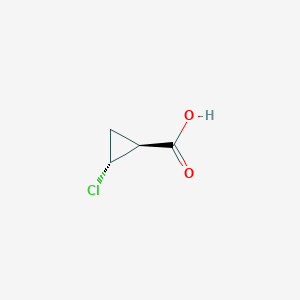

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

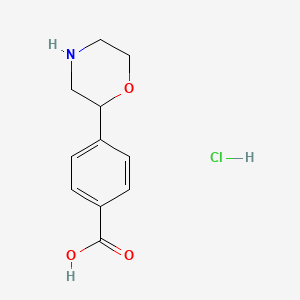
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)
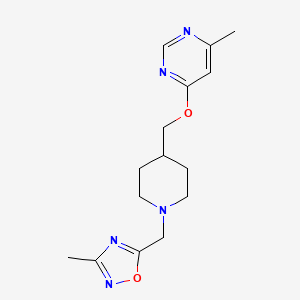
![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)
